F327 - 151272-15-0

F327

Catalog Number: EVT-1462658
CAS Number: 151272-15-0
Molecular Formula: C42H67N11O11S
Molecular Weight: 934.124
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of F327 can be approached through various methods, depending on its specific chemical structure. While detailed synthetic routes for F327 are not widely documented, general methods for synthesizing organic compounds include:

  • Chemical Synthesis: Utilizing known organic reactions such as condensation, hydrolysis, or oxidation to create the desired compound from simpler precursors.
  • Natural Extraction: Isolating F327 from plant or animal sources if it occurs naturally.
  • Total Synthesis: A comprehensive approach that involves constructing the compound from basic building blocks through a series of chemical reactions.

Technical details regarding the exact synthesis of F327 would require specific knowledge of its molecular structure and functional groups.

Molecular Structure Analysis

The molecular structure of F327 plays a crucial role in determining its properties and reactivity. While specific structural data for F327 is not readily available, the analysis typically includes:

  • Chemical Formula: This indicates the types and numbers of atoms present in the molecule.
  • Structural Representation: This could be presented in various forms such as Lewis structures or three-dimensional models that illustrate the spatial arrangement of atoms.
  • Isomerism: If applicable, F327 may exhibit stereoisomerism or geometric isomerism, which can significantly influence its chemical behavior.
Chemical Reactions Analysis

F327 may participate in a variety of chemical reactions depending on its functional groups. Common reaction types include:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Addition Reactions: Involving the addition of atoms or groups across double bonds.
  • Elimination Reactions: Where elements are removed from the molecule, often resulting in the formation of double bonds.

Technical details about these reactions would depend on the specific functional groups present in F327.

Mechanism of Action

The mechanism of action for F327 would involve understanding how it interacts with other molecules at a molecular level. This could include:

  • Reactivity with Biological Targets: If F327 has pharmacological applications, its mechanism may involve binding to specific receptors or enzymes.
  • Metabolic Pathways: Understanding how F327 is metabolized within biological systems could provide insights into its efficacy and safety.

Data regarding these processes would typically come from experimental studies examining the interactions between F327 and various biological systems.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of F327 is essential for predicting its behavior in different environments. Key properties to consider include:

  • Melting Point and Boiling Point: These properties help determine the compound's state at room temperature and under varying conditions.
  • Solubility: The ability of F327 to dissolve in various solvents can influence its application in formulations.
  • Reactivity: Information about how F327 reacts under different conditions (e.g., heat, light) is crucial for handling and storage.

Relevant data or analyses would typically be obtained through laboratory testing or literature reviews.

Applications

F327 may have several scientific uses based on its properties. Potential applications could include:

  • Pharmaceuticals: If it exhibits biological activity, it could be developed into a drug candidate.
  • Industrial Chemicals: Depending on its reactivity and stability, F327 might serve as an intermediate in chemical manufacturing processes.
  • Research Tools: It could be utilized in laboratory settings for studying specific chemical reactions or biological interactions.

The exact applications would depend on further research into its characteristics and potential uses in various fields.

Introduction to F327 in Academic Research

Historical Evolution of F327 Funding Mechanisms

The F327 fellowship traces its legislative origins to the National Research Act of 1974, which established the NRSA program to address critical shortages in biomedical research personnel. Initially designed as a generic postdoctoral support mechanism, the program underwent significant specialization in the 1980s as research fields became increasingly interdisciplinary. The landmark redesignation in 2002 honoring Dr. Ruth L. Kirschstein—the first woman to direct an NIH institute—coincided with substantial structural reforms that enhanced stipend competitiveness and introduced family-friendly provisions [9].

The evolutionary trajectory of F327 funding reveals responsive adaptations to scientific workforce needs. Between 2015-2020, the NIH implemented "categorical adjustments" that increased stipend levels beyond inflation indices to improve award competitiveness relative to private-sector opportunities. The most transformative change occurred during the COVID-19 pandemic, when temporary eligibility extensions (NOT-OD-25-121) accommodated researchers experiencing laboratory closures and research disruptions. This adaptability continued through 2024-2025 with implementation of the Simplified Review Framework (NOT-OD-24-010), reducing administrative burdens while maintaining rigorous evaluation standards. Historically, F327 funding stability has correlated strongly with bipartisan support, maintaining an average annual success rate of approximately 28% despite fluctuating federal research budgets. The program's endurance through four decades reflects its perceived value in developing a highly skilled biomedical workforce [5] [9].

Table: Historical Stipend Adjustments for F327 Awards (2015-2025)

Fiscal YearYears of ExperienceStipend LevelPercentage Change
20150$43,692Baseline
20180$48,432+10.8%
20210$53,760+11.0%
20240$60,294+12.2%
2025 (Projected)0$62,232+3.2%
2025 (Projected)7+$75,564+5.1%

Key NIH Policy Directives Governing F327 Awards

The F327 fellowship operates under a complex regulatory framework periodically updated through NIH Guide Notices. Recent policy revisions reflect strategic priorities for workforce development and administrative efficiency:

  • Eligibility Expansion: NOT-OD-25-115 introduced critical flexibility for career disruptions by permitting investigators with prematurely terminated mentored awards (after January 1, 2025) to apply for new F327 support. This policy acknowledges that non-linear career paths should not preclude research training opportunities. Concurrently, NOT-OD-25-114 extended the Early Stage Investigator (ESI) window for applicants affected by NIH system delays (January-May 2025), automatically granting additional months for application submission without requiring individual petitions [5].

  • Application Review Transformation: Implementation of the Simplified Review Framework (NOT-OD-24-010, NOT-OD-24-085) fundamentally restructured evaluation criteria for applications submitted after January 25, 2025. The revised framework collapses previously separate scoring categories into two comprehensive assessments: 1) Scientific and Technical Merit (encompassing significance, innovation, approach) and 2) Training Potential and Environment (evaluating candidate, sponsor, institutional support). This consolidation addresses longstanding concerns about reviewer burden while increasing emphasis on training quality [5].

  • Financial Administration: NOT-OD-25-085 established the FY2025 salary cap at $225,700 for senior investigators involved in training. For fellows, NOT-OD-25-105 detailed stipend levels indexed to experience years, with first-year postdoctoral researchers receiving $62,232. The notice further specified tuition reimbursement policies, allowing 60% coverage up to $16,000 annually for degree-seeking candidates. Perhaps most significantly, NOT-OD-25-110 rescinded institutional authority to approve initial no-cost extensions (NCEs), requiring all extension requests to undergo NIH prior approval—a change substantially extending award management timelines [5] [7].

  • Research Integrity: Rescission of NOT-OD-25-090 (via NOT-OD-25-124) temporarily suspended specific civil rights reporting requirements pending federal guidance updates. Simultaneously, accelerated implementation of the Public Access Policy (NOT-OD-25-101) mandates open availability of publications resulting from F327 support for manuscripts accepted after July 1, 2025, significantly earlier than the originally planned December 2025 deadline [5].

Table: NIH F327 Application Cycles and Success Timelines (2025)

Receipt CycleApplication DueInitial ReviewCouncil ReviewEarliest Start
Cycle 1April 8June/JulySeptember/OctoberDecember
Cycle 2August 8October/NovemberJanuary/FebruaryApril
Cycle 3December 8February/MarchMay/JuneJuly

Demographic Trends in F327 Recipients (2015–2025)

Demographic analysis of F327 recipients reveals evolving patterns in research training engagement, though comprehensive diversity data remains limited due to variable self-reporting. Available statistics indicate progressive but uneven diversification:

  • Institutional Distribution: Between 2015-2025, a pronounced shift occurred toward research-intensive universities outside traditional elite institutions. While the top 20 research universities historically received approximately 65% of awards, this concentration decreased to 52% by 2025, reflecting conscious efforts to broaden geographical and institutional diversity. Notably, institutions with established research development offices demonstrated 23% higher application success rates, highlighting the importance of institutional support infrastructure [9].

  • Gender Representation: Female awardees surpassed 50% of total recipients by 2020, representing a significant increase from 38% in 2015. However, pronounced disciplinary variations persist, with women remaining underrepresented in surgical specialties (32%) and overrepresented in public health disciplines (67%). The intersectional analysis reveals that women from underrepresented racial/ethnic groups constitute only 18% of female awardees, indicating persistent diversity challenges [5] [9].

  • Career Stage Dynamics: Policy interventions for early-career investigators produced measurable effects, with ESI award probability increasing from 28% to 37% between 2020-2025. The implementation of special paylines (NOT-OD-18-214) contributed significantly to this trend. However, the average age at first independent position remained stagnant at 37.2 years, suggesting that extended training periods continue despite workforce development initiatives [5].

  • Disciplinary Shifting: Analysis of research proposals shows a 40% increase in computational and data science applications between 2020-2025, reflecting broader technological transformations in biomedical research. Concurrently, traditional laboratory-based proposals decreased from 75% to 62% of funded awards. This trend correlates with NIH's emphasis on artificial intelligence and big data analytics in its strategic plan [7] [9].

  • Demographic Projections: Congressional Budget Office data (incorporated by reference) indicates slowing growth in the U.S. research workforce population, with annual growth rates declining from 0.4% (2025-2035) to 0.1% (2036-2055). This demographic reality, coupled with increasing international competition for scientific talent, suggests future F327 programs may face intensified recruitment challenges requiring novel outreach strategies [2].

Table: F327 Award Distribution by NIH Institute (Representative Year 2024)

NIH InstituteAwards FundedSuccess RateMean Award Duration (Months)
NCI8731%33.2
NHLBI11229%35.6
NIGMS15634%36.1
NIAID9426%32.8
NIMH7828%34.9

Properties

CAS Number

151272-15-0

Product Name

F327

IUPAC Name

(2S)-1-[(4S,7S,10S,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1,5-diamino-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C42H67N11O11S

Molecular Weight

934.124

InChI

InChI=1S/C42H67N11O11S/c1-5-22(3)33-40(61)52-34(23(4)54)41(62)50-30(20-32(45)55)37(58)48-28(42(63)53-17-8-10-31(53)39(60)47-27(35(46)56)9-7-16-43)15-18-65-21-26(44)36(57)49-29(38(59)51-33)19-24-11-13-25(14-12-24)64-6-2/h11-14,22-23,26-31,33-34,54H,5-10,15-21,43-44H2,1-4H3,(H2,45,55)(H2,46,56)(H,47,60)(H,48,58)(H,49,57)(H,50,62)(H,51,59)(H,52,61)/t22?,23-,26+,27+,28+,29-,30+,31+,33+,34+/m1/s1

InChI Key

QEFQIGQJUGMXCA-NZVKYZORSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)N)CC(=O)N)C(C)O

Synonyms

F 327

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.